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Compound of Interest

Compound Name: Trimethylurea

Cat. No.: B1211377

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding
of N,N,N'-Trimethylurea (TMU). It delves into the precise geometric parameters determined by
X-ray crystallography, the dynamics of internal rotation as elucidated by Nuclear Magnetic
Resonance (NMR) spectroscopy, and the vibrational characteristics observed in infrared and
Raman spectroscopy. This document is intended to serve as a core reference for researchers
in chemistry, pharmacology, and materials science, offering detailed experimental protocols,
structured data, and visual representations of key molecular concepts.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in trimethylurea has been precisely determined
using single-crystal X-ray diffraction. The crystal structure reveals the presence of two
independent molecules in the asymmetric unit. One molecule is situated on a crystallographic
mirror plane, while the other occupies a general position. Key structural parameters, including
bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These
values provide a quantitative basis for understanding the molecule's conformation and bonding.

Data Presentation: Bond Lengths and Angles

The following tables summarize the experimentally determined bond lengths and angles for the
two independent molecules of trimethylurea found in the crystal structure.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1211377?utm_src=pdf-interest
https://www.benchchem.com/product/b1211377?utm_src=pdf-body
https://www.benchchem.com/product/b1211377?utm_src=pdf-body
https://www.benchchem.com/product/b1211377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: Selected Bond Lengths (A) for Trimethylurea

Bond Molecule 1 (A) Molecule 2 (A)
c1=01 1.244(3) 1.243(2)
C1-N1 1.365(3) 1.368(2)
C1-N2 1.378(3) 1.379(2)
N1-C2 1.456(3) 1.458(3)
N2-C3 1.461(3) 1.462(3)
N2-C4 1.463(3) 1.460(3)

Table 2: Selected Bond Angles (°) for Trimethylurea

Angle Molecule 1 (°) Molecule 2 (°)
01-C1-N1 121.4(2) 121.2(2)
01-C1-N2 121.3(2) 121.4(2)
N1-C1-N2 117.3(2) 117.4(2)
C1-N1-C2 123.5(2) 123.1(2)
C1-N2-C3 120.1(2) 119.8(2)
C1-N2-C4 121.8(2) 122.1(2)
C3-N2-C4 116.8(2) 117.0(2)

Molecular Visualization

The fundamental structure of a single trimethylurea molecule is depicted below, with standard
atom color-coding.

Trimethylurea Molecular Structure

Bonding and Electronic Effects
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The bonding in trimethylurea is characterized by significant electron delocalization within the
urea backbone, which has profound effects on its structure and reactivity.

Resonance Structures

The planar geometry around the nitrogen atoms and the shortened C-N bond lengths are
indicative of resonance. The lone pair of electrons on each nitrogen atom can be delocalized
into the carbonyl group's 1t-system. This delocalization imparts partial double-bond character to
the C-N bonds and reduces the double-bond character of the C=0 bond.

Key Resonance Contributors

Rotational Barrier

A direct consequence of the partial double-bond character of the C-N bonds is a significant
barrier to rotation around these bonds. Dynamic Nuclear Magnetic Resonance (DNMR)
spectroscopy has been employed to quantify this rotational barrier. The Gibbs free energy of
activation (AG%) for rotation around the C-N(CHs)z bond is influenced by the solvent
environment, highlighting the role of intermolecular interactions.

Table 3: Activation Parameters for C-N(CHs)2 Bond Rotation

Solvent AGY (kcallmol) AH% (kcal/mol) ASt (cal/mol-K)
CD2Clz 11.3+0.6

CDsOD 10.5+0.3

D20/CDsOD 124

Data from Pontes and Basso, J. Phys. Chem. A 2010, 114, 22, 6423—-6430.

The increase in the rotational barrier in protic solvents like a water/methanol mixture is
attributed to the stabilization of the planar ground state through hydrogen bonding with the
carbonyl oxygen.

Hydrogen Bonding
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In the solid state, trimethylurea molecules form chains through classical N-H--:O=C hydrogen
bonds. This intermolecular interaction plays a crucial role in the crystal packing and influences

the physical properties of the material.

Intermolecular Hydrogen Bonding
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Click to download full resolution via product page
N-H---O=C Hydrogen Bonding

Spectroscopic Characterization

Vibrational and nuclear magnetic resonance spectroscopy provide further insights into the
bonding and dynamics of trimethylurea.

Vibrational Spectroscopy (FTIR & Raman)
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The vibrational spectrum of trimethylurea is complex, but several key modes are characteristic
of its structure. Due to a lack of a detailed published vibrational analysis specifically for N,N,N'-
trimethylurea, the assignments in Table 4 are based on comprehensive studies of the closely
related N,N'-dimethylurea and N,N,N',N'-tetramethylurea. These assignments are made with a
high degree of confidence due to the similarity in the core urea structure.

Table 4: Principal Vibrational Modes of Trimethylurea (Approximate)

Wavenumber (cm~12) Vibrational Mode Description
~3400 Vv(N-H) N-H stretching
C-H stretching of methyl
~2950 v(C-H)
groups
) C=0 stretching, with some C-N
~1640 Amide | (v(C=0))
stretch character
] N-H bending coupled with C-N
~1540 Amide Il (3(N-H) + v(C-N)) )
stretching
Asymmetric and symmetric
~1410 0(CHs) _
CHs bending
. C-N stretching and N-H
~1250 Amide IlI _
bending
~770 V(N-H) Out-of-plane N-H wagging

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for confirming the structure of trimethylurea.
In the *H NMR spectrum, distinct signals are observed for the N-H proton and the three methyl
groups. The chemical shifts of the N(CHs)z groups can be non-equivalent at low temperatures
due to the slow rotation around the C-N bond.

Table 5: Typical *H and 3C NMR Chemical Shifts (ppm)
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Nucleus Group Chemical Shift (ppm)
H N-H ~5.0-6.0

1H N-CHs ~2.7-2.9

1H N(CH3)2 ~2.9-31

13C C=0 ~158

13C N-CHs ~27

13C N(CHs): ~36

Note: Chemical shifts are approximate and can vary with solvent and temperature.

Experimental Protocols

This section provides an overview of the methodologies used to obtain the structural and
dynamic data presented in this guide.

Single-Crystal X-ray Diffraction

» Crystal Growth: Single crystals of trimethylurea suitable for X-ray diffraction are typically
grown by slow evaporation from an appropriate solvent (e.g., a mixture of tetrahydrofuran
and n-heptane).

o Data Collection: A selected crystal is mounted on a goniometer and cooled to a low
temperature (e.g., 150 K) to minimize thermal vibrations. The crystal is then exposed to a
monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are
collected on an area detector.

o Structure Solution and Refinement: The diffraction data are processed to yield a set of
structure factors. The phase problem is solved using direct methods to generate an initial
electron density map. An atomic model is built into the electron density and refined using
least-squares methods to minimize the difference between the observed and calculated
structure factors.
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Dynamic NMR Spectroscopy for Rotational Barrier
Determination

The determination of the rotational barrier involves acquiring and analyzing NMR spectra over

a range of temperatures.

DNMR Experimental Workflow

Prepare Sample
(TMU in deuterated solvent)

l

Acquire 1H NMR Spectra
at Various Temperatures

l

Identify Coalescence Temperature (Tc)
(where distinct signals merge)

l

Determine Rate Constant (k)
atTc

l

Calculate Gibbs Free Energy of Activation (AGT)
using the Eyring equation
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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